1-Fluoro-2-(1-iodoethenyl)benzene
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Overview
Description
1-Fluoro-2-(1-iodoethenyl)benzene is an organic compound with the molecular formula C8H6FI It is characterized by the presence of a fluorine atom and an iodine atom attached to a benzene ring through a vinyl group
Preparation Methods
The synthesis of 1-Fluoro-2-(1-iodoethenyl)benzene can be achieved through several methods. One common approach involves the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of palladium catalysts. This method allows for the efficient formation of the desired product with high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1-Fluoro-2-(1-iodoethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with boronic acids to form diaryl compounds.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to form different products.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Major products formed from these reactions include diaryl compounds and other substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-2-(1-iodoethenyl)benzene has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and other biological activities.
Medicine: Research into its biological activity could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(1-iodoethenyl)benzene exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with boronic acids to form new carbon-carbon bonds . The molecular targets and pathways involved in its biological activity are still under investigation, but its structure suggests potential interactions with enzymes and other biological molecules.
Comparison with Similar Compounds
1-Fluoro-2-(1-iodoethenyl)benzene can be compared with other similar compounds, such as:
2,2-Difluoro-1-iodoethenyl tosylate: Used in similar cross-coupling reactions.
1,1-Diaryl-2,2-difluoroethenes: Products of cross-coupling reactions involving similar substrates.
Properties
Molecular Formula |
C8H6FI |
---|---|
Molecular Weight |
248.04 g/mol |
IUPAC Name |
1-fluoro-2-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H2 |
InChI Key |
HECKHWUVHYTHIO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1F)I |
Origin of Product |
United States |
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